molecular formula C8H7BrN2O B2797609 5-bromo-3,4-dihydro-2(1H)-Quinazolinone CAS No. 1103395-95-4

5-bromo-3,4-dihydro-2(1H)-Quinazolinone

Cat. No. B2797609
M. Wt: 227.061
InChI Key: BZSVCWIHODXNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 5-Bromo-3,4-dihydro-2(1H)-Quinazolinone is a chemical compound with the molecular formula C<sub>8</sub>H<sub>6</sub>BrNO.

  • It belongs to the class of quinazolinone derivatives and contains a bromine atom at the 5-position of the quinazolinone ring.





  • Synthesis Analysis



    • The synthesis of this compound may involve bromination of a suitable precursor or other synthetic routes.

    • Unfortunately, I don’t have specific details on the synthesis of this compound.





  • Molecular Structure Analysis



    • The molecular structure of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone consists of a quinazolinone ring with a bromine substituent.

    • For detailed structural information, refer to relevant research papers or databases.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including substitution, oxidation, or reduction.

    • Specific reactions would depend on the functional groups present and reaction conditions.





  • Physical And Chemical Properties Analysis



    • Physical properties include melting point, boiling point, solubility, and color.

    • Chemical properties relate to reactivity, stability, and interactions with other compounds.




  • Scientific Research Applications

    Solid-Phase Synthesis

    One of the notable applications of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone derivatives is in solid-phase synthesis. Sun, Zhou, and Kyle (2001) developed a methodology for the solid-phase synthesis of 3,4-dihydro-2(1H)-quinazolinones, starting from Rink resin, through a process involving acylation, amination, reduction, and cyclization to yield the desired compounds in good yield and high purity. This method exemplifies the utility of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone derivatives in facilitating efficient and versatile syntheses of complex molecules Sun, Q., Zhou, X., & Kyle, D. K. (2001). Tetrahedron Letters, 42, 4119-4121.

    Microwave-Assisted Synthesis

    Mohammadi and Hossini (2011) demonstrated a microwave-assisted, one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones using 5-bromo-3,4-dihydro-2(1H)-Quinazolinone derivatives. This method employs KAl(SO4)2·12H2O (Alum) under solvent-free conditions, showcasing the compound's adaptability to green chemistry principles and its role in streamlining synthetic pathways Mohammadi, A., & Hossini, S. S. S. (2011). Chinese Journal of Chemistry, 29, 1982-1984.

    Halogenation Reactions

    Escalante et al. (2012) explored the direct halogenation reactions of 2,3-dihydro-4(1H)-quinazolinones, including derivatives of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone, to yield halogenated compounds. This process is catalyst-free and offers a short reaction time, highlighting the compound's utility in producing halogenated derivatives with potential pharmacological applications Escalante, J., et al. (2012). Heterocycles, 85, 2173-2195.

    Biological Applications

    The derivatives of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone have also been investigated for their biological applications. Rasapalli et al. (2020) synthesized novel 4(3H)-quinazolinonyl aminopyrimidine derivatives from 2-acyl-4(3H)-quinazolinone and assessed their efficacy in inhibiting biofilm formation against Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds in developing new antibacterial agents Rasapalli, S., et al. (2020). Bioorganic & medicinal chemistry letters.

    Safety And Hazards



    • Safety information can be found in Material Safety Data Sheets (MSDS) for this compound.

    • It’s essential to handle it with care due to potential hazards (e.g., toxicity, flammability).




  • Future Directions



    • Future research could explore its applications, potential derivatives, and biological activity.

    • Investigate its role in drug development or other fields.




    properties

    IUPAC Name

    5-bromo-3,4-dihydro-1H-quinazolin-2-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BZSVCWIHODXNSS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2=C(C=CC=C2Br)NC(=O)N1
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7BrN2O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    227.06 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-bromo-3,4-dihydro-2(1H)-Quinazolinone

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.